Dimethyl 4-aminoisophthalate
Description
Historical Context and Development
The development of this compound can be traced to early investigations into aromatic amino acid derivatives and their ester forms. Historical research from the early twentieth century laid the groundwork for understanding aminophthalate compounds, with significant contributions documented as early as 1906 in foundational studies examining dimethyl 4-aminophthalate and its acyl derivatives. These pioneering investigations established the fundamental chemical properties and synthetic methodologies that would later influence the development of related isophthalate compounds.
The compound was first systematically cataloged in chemical databases in 2006, with subsequent modifications and updates reflecting ongoing research developments. The Chemical Abstracts Service assigned the registry number 63746-12-3 to this compound, facilitating standardized identification across research literature and commercial applications. This cataloging represented a milestone in the systematic organization of aminoisophthalate derivatives, enabling researchers to access standardized information about the compound's properties and synthetic applications.
The evolution of this compound research has been closely linked to advances in synthetic organic chemistry and materials science. Early synthetic approaches focused on direct functionalization of isophthalic acid derivatives, while contemporary methods have incorporated more sophisticated catalytic processes and selective reduction techniques. The compound's development trajectory reflects broader trends in organic synthesis, including the increasing emphasis on atom economy, reaction selectivity, and environmental considerations in chemical manufacturing processes.
Chemical Significance and Classification
This compound belongs to the class of aminoisophthalate compounds, characterized by the presence of amino functionality and ester groups positioned on an isophthalic acid backbone. The compound exhibits the molecular formula C₁₀H₁₁NO₄ with a molecular weight of 209.20 grams per mole, representing a well-defined aromatic structure with specific substitution patterns. The International Union of Pure and Applied Chemistry nomenclature designates this compound as dimethyl 4-aminobenzene-1,3-dicarboxylate, reflecting its systematic chemical structure and functional group arrangement.
The structural architecture of this compound features a benzene ring bearing an amino group at the 4-position and two methyl ester groups at the 1- and 3-positions. This substitution pattern creates a unique electronic environment that influences the compound's reactivity and physical properties. The presence of the electron-donating amino group and electron-withdrawing ester functionalities establishes a distinctive electronic distribution across the aromatic system, contributing to the compound's versatility in chemical transformations.
Table 1: Physical and Chemical Properties of this compound
The compound's classification within the broader family of isophthalate derivatives positions it alongside related structures such as dimethyl 5-aminoisophthalate and dimethyl 2-aminoisophthalate, each distinguished by the specific positioning of the amino substituent. These structural variations result in different chemical and physical properties, with this compound exhibiting unique characteristics that make it particularly suitable for specific synthetic applications and research investigations.
Overview of Current Research Landscape
Contemporary research involving this compound spans multiple disciplines, with significant contributions to synthetic methodology development, materials science, and pharmaceutical chemistry. Recent publications have demonstrated the compound's utility as a key intermediate in the synthesis of complex heterocyclic systems and bioactive molecules. Research teams have explored various synthetic pathways for accessing this compound, including selective reduction approaches and catalytic methodologies that improve yield and reaction efficiency.
Advanced synthetic strategies have emerged from investigations into diazide chemistry and self-immolative molecular systems. Research published in biomedical chemistry journals has detailed sophisticated synthetic routes beginning with dimethyl 5-aminoisophthalate and employing lithium aluminum hydride reduction techniques to generate key intermediates. These methodologies have been optimized to achieve high yields while maintaining regioselectivity, particularly in large-scale preparations where conventional approaches may prove inadequate.
Table 2: Recent Research Applications of this compound
The exploration of this compound in materials science has revealed promising applications in the development of metal-organic frameworks and porous materials. Research groups have investigated its potential as a building block for creating flexible sulfur-containing frameworks, where the compound's structural features contribute to unique adsorption properties and gate-opening mechanisms. These investigations have highlighted the importance of structural flexibility in designing materials with selective gas sorption capabilities.
Current synthetic approaches to this compound have benefited from advances in catalytic hydrogenation technology. Patent literature describes efficient methods for producing aminoterephthalate derivatives through catalytic hydrogenation of corresponding nitro compounds, achieving complete conversion rates and producing high-purity products. These industrial-scale methodologies represent significant improvements over traditional synthetic approaches, offering enhanced economic viability and environmental sustainability.
The research landscape continues to evolve with emerging applications in specialized synthetic transformations. Recent investigations have explored the compound's role in multi-component reactions and cycloaddition processes, where its unique electronic properties facilitate the formation of complex molecular architectures. These developments underscore the compound's versatility and its potential for contributing to advances in synthetic organic chemistry and pharmaceutical development.
Properties
IUPAC Name |
dimethyl 4-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENMFNFBJHLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455051 | |
| Record name | Dimethyl 4-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63746-12-3 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63746-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-aminoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-aminoisophthalate can be synthesized through the reduction of dimethyl 4-nitroisophthalate. The reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. The reaction is performed in an ethyl acetate solvent at a temperature of around 40°C for about 5 hours . The product is then purified through column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-aminoisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group in dimethyl 4-nitroisophthalate is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles under mild conditions.
Esterification: Acidic or basic hydrolysis conditions.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 4-aminoisophthalic acid.
Scientific Research Applications
Synthesis Applications
Dimethyl 4-aminoisophthalate serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives that have potential applications in pharmaceuticals and materials science. A notable synthesis example includes its use in coupling reactions to form more complex molecules, which can be employed in drug development.
Example Synthesis Reaction
A specific reaction involving this compound is demonstrated as follows:This compound was synthesized with a yield of 76.3% using a combination of reagents including 1-hydroxy-7-aza-benzotriazole and N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide .
Analytical Applications
In analytical chemistry, this compound is utilized as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability and distinct spectral properties make it an effective compound for method development and validation.
Data Table for Analytical Applications
| Technique | Application | Reference |
|---|---|---|
| HPLC | Method development for pharmaceutical analysis | |
| Mass Spectrometry | Identification of metabolites | |
| NMR Spectroscopy | Structural elucidation of synthesized compounds |
Biological Applications
Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug development. The compound's structural features allow it to interact with biological targets, potentially leading to therapeutic applications.
A study exploring the biological activity of various aminobenzoic acid derivatives, including this compound, revealed promising results in inhibiting certain enzymes relevant to cancer treatment. The findings suggest that modifications to the amine group can enhance efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of dimethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions can affect the compound’s reactivity and its role in chemical syntheses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 4-aminoisophthalate belongs to a family of substituted isophthalate esters. Below is a comparative analysis of its structural analogs, focusing on molecular properties, synthesis, and applications.
Key Structural Analogs
Comparative Analysis
Reactivity and Functional Group Influence
- Amino Group (-NH₂): The amino group in this compound enhances nucleophilicity, making it reactive in substitution and condensation reactions. This property is exploited in synthesizing heterocyclic herbicides .
- Hydroxy Group (-OH): Dimethyl 4-hydroxyisophthalate exhibits hydrogen-bonding capability, favoring applications in coordination chemistry and drug formulation. Its lower reactivity compared to the amino derivative limits its use in agrochemical synthesis .
- Nitro Group (-NO₂): The nitro group in dimethyl 4-nitroisophthalate is electron-withdrawing, stabilizing the aromatic ring but requiring reduction (e.g., hydrogenation) for further functionalization .
Research Findings and Implications
Herbicidal Activity of Derivatives
Studies demonstrate that this compound-derived quinazoline-2,4-dione compounds exhibit significant inhibition of plant growth regulators, particularly targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis .
Stability and Handling
- The amino group in this compound may require protection (e.g., acetylation) during storage to prevent oxidation, unlike the more stable nitro and hydroxy analogs .
Patent and Commercial Status
Biological Activity
Dimethyl 4-aminoisophthalate (DMAI) is an organic compound with the molecular formula and a molecular weight of 209.2 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activity of DMAI, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
DMAI is classified as a phthalate ester, characterized by the presence of both amino and carboxyl functional groups. The amino group is positioned para to the carboxyl groups on an isophthalic acid framework, contributing to its distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.2 g/mol |
| Functional Groups | Amino, Ester |
| Structural Class | Phthalate Ester |
The biological activity of DMAI is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions facilitate its role in several biochemical pathways:
- Enzyme Inhibition: DMAI has been studied as a precursor for synthesizing herbicides that inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), crucial for plant growth.
- Drug Development: The compound has shown promise in drug design, particularly as a building block for synthesizing biologically active derivatives .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the structure of DMAI can significantly influence its biological activity. For instance, derivatives with different substitutions on the aromatic ring have demonstrated varying levels of potency against specific biological targets.
Key Findings:
- Removal of methyl ester groups from active compounds often leads to a complete loss of activity, highlighting the importance of these functional groups .
- The introduction of different substituents can enhance binding affinity and selectivity towards target enzymes .
Case Studies and Research Findings
-
Herbicide Development:
- A study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives from DMAI revealed that these compounds effectively target HPPD, leading to significant herbicidal activity. The synthesis yielded high percentages (up to 83%) of desired products.
- Pharmaceutical Applications:
- Toxicity Assessments:
Q & A
Q. How can researchers design robust kinetic studies to investigate the hydrolysis of this compound under physiological conditions?
- Methodological Answer : Pseudo-first-order conditions are achieved by maintaining excess buffer (pH 7.4) and monitoring pH drift. Quenching aliquots at timed intervals with acidic methanol arrests hydrolysis. Data fitting to integrated rate laws (e.g., zeroth vs. first-order) validates mechanistic assumptions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
